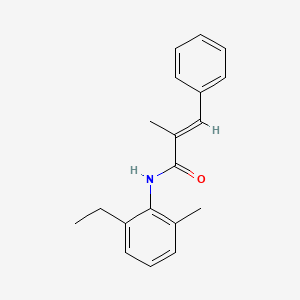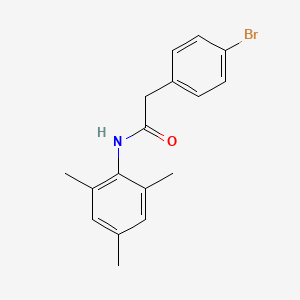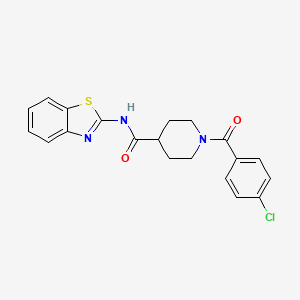![molecular formula C19H21N3O3 B5705499 7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5705499.png)
7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol, also known as C646, is a small molecule inhibitor that has been widely studied for its potential use in cancer research. This compound has shown promising results in inhibiting the activity of histone acetyltransferase enzymes, which play a key role in regulating gene expression and cell growth. In
Mecanismo De Acción
7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol inhibits the activity of histone acetyltransferase enzymes by binding to the active site of the enzyme. This prevents the enzyme from acetylating histone proteins, which leads to changes in gene expression and cell growth. Histone acetyltransferases are overexpressed in many types of cancer, and their inhibition by 7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells. 7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol has been shown to have no significant toxicity in normal cells, suggesting that it may be a safe and effective cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol is a small molecule inhibitor that is easy to synthesize and purify. It has been extensively studied for its potential use in cancer research and has shown promising results in inhibiting the activity of histone acetyltransferase enzymes. However, 7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to work with in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness as a cancer treatment.
Direcciones Futuras
There are many potential future directions for 7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol research. One area of interest is in combination therapies with other cancer drugs. 7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol has been shown to enhance the efficacy of chemotherapy drugs in cancer cells, and further research is needed to explore this potential further. Another area of interest is in the development of more potent and selective histone acetyltransferase inhibitors. 7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol has been shown to inhibit multiple histone acetyltransferases, which can lead to off-target effects. Developing more selective inhibitors could lead to more effective and safer cancer treatments. Finally, further research is needed to explore the potential of 7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol in other areas of research beyond cancer, such as in neurodegenerative diseases.
Métodos De Síntesis
7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol can be synthesized using a multistep process that involves several chemical reactions. The first step involves the reaction of 4-methylacetophenone with nitroethane to form 1-(4-methylphenyl)-2-nitropropene. The second step involves the reaction of the nitropropene with indole-6-carboxaldehyde to form 7-nitro-1-(4-methylphenyl)-3-(1H-indol-6-yl)prop-2-en-1-one. The final step involves the reduction of the nitro group to form 7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol. This compound can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol has been extensively studied for its potential use in cancer research. It has been shown to inhibit the activity of histone acetyltransferase enzymes, which play a key role in regulating gene expression and cell growth. Histone acetyltransferases are overexpressed in many types of cancer, and their inhibition by 7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells.
Propiedades
IUPAC Name |
7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitroindol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-12-5-7-14(8-6-12)21-13(2)18(22(24)25)15-9-10-17(23)16(19(15)21)11-20(3)4/h5-10,23H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTJAOOOLOMCIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=C2C(=C(C=C3)O)CN(C)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2,4-dimethylphenoxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5705425.png)


![N-ethyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5705443.png)
![1-{[(2,6-dichlorobenzyl)thio]acetyl}pyrrolidine](/img/structure/B5705444.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5705454.png)


![N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5705485.png)


![3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5705507.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5705512.png)